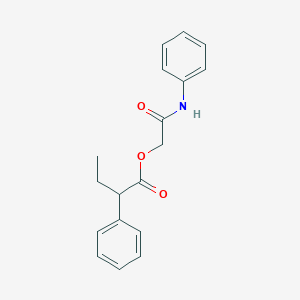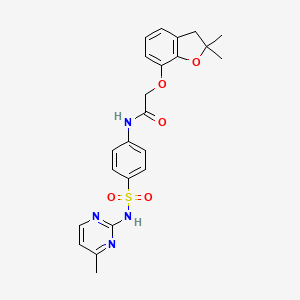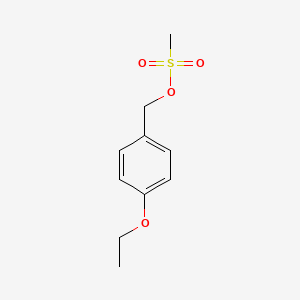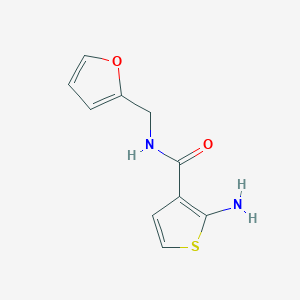![molecular formula C23H26N2O5S B2537553 4-{[(9,10-dioxo(2-anthryl))sulfonyl]methylamino}-N,N-diethylbutanamide CAS No. 881938-11-0](/img/structure/B2537553.png)
4-{[(9,10-dioxo(2-anthryl))sulfonyl]methylamino}-N,N-diethylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-{[(9,10-dioxo(2-anthryl))sulfonyl]methylamino}-N,N-diethylbutanamide” is a complex organic molecule. It has a molecular formula of C21H22N2O5S . The compound is canonicalized, with a complexity of 758, a rotatable bond count of 6, a hydrogen bond donor count of 0, and a hydrogen bond acceptor count of 6 . Its exact mass is 414.12494298 .
Molecular Structure Analysis
The compound has a topological polar surface area of 100, a heavy atom count of 29, and no defined atom stereocenter . The XLogP3-AA value is 1.8, indicating its lipophilicity .Physical And Chemical Properties Analysis
The compound has a mono-isotopic mass of 414.12494298 . More detailed physical and chemical properties are not available in the current literature.Applications De Recherche Scientifique
Metal-Free Oxidative Arylmethylation Cascades
The research presented by Fang-Lin Tan, Ren‐Jie Song, Ming Hu, and Jin‐Heng Li (2016) in Organic Letters discusses a metal-free oxidative 1,2-arylmethylation cascade of N-(arylsulfonyl)acrylamides. This method allows the assembly of 2,2-disubstituted-N-arylbutanamides with an all-carbon quaternary center. This process enables the formation of two new carbon-carbon bonds through methylation, aryl migration, and desulfonylation, using an organic peroxide as the methyl resource. This method demonstrates broad substrate scope and high tolerance for various functional groups, which could be applicable for synthesizing derivatives of 4-{[(9,10-dioxo(2-anthryl))sulfonyl]methylamino}-N,N-diethylbutanamide (Tan et al., 2016).
Antimicrobial Activity and Docking Study
Another study by M. Ghorab, A. M. Soliman, M. Alsaid, and A. Askar (2017) in the Arabian Journal of Chemistry synthesized a series of compounds related to this compound. These compounds were evaluated for their antibacterial and antifungal activities. The study found that some derivatives displayed significant antimicrobial activity against a range of Gram-positive, Gram-negative bacteria, and fungi. Molecular modeling was used to explore the interactions of these compounds within the active site of dihydropteroate synthase, suggesting a potential mechanism of action (Ghorab et al., 2017).
Novel Insecticide Targeting Sap-Feeding Pests
Research by Yuanming Zhu, Michael R. Loso, G. B. Watson, and colleagues (2011) in the Journal of Agricultural and Food Chemistry discusses the discovery of sulfoxaflor, a novel insecticide targeting sap-feeding pests. This compound, related to the chemical family of this compound, exhibits broad-spectrum efficacy against sap-feeding insects. The unique mode of action, distinct from other insecticides, highlights the potential of sulfonyl compounds in developing new pest control agents (Zhu et al., 2011).
Propriétés
IUPAC Name |
4-[(9,10-dioxoanthracen-2-yl)sulfonyl-methylamino]-N,N-diethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O5S/c1-4-25(5-2)21(26)11-8-14-24(3)31(29,30)16-12-13-19-20(15-16)23(28)18-10-7-6-9-17(18)22(19)27/h6-7,9-10,12-13,15H,4-5,8,11,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVFCVBUNCLPFPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CCCN(C)S(=O)(=O)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-(5-Oxaspiro[3.4]octan-6-yl)propanoic acid](/img/structure/B2537471.png)
![2-methyl-N-[2-(1-propylbenzimidazol-2-yl)ethyl]propanamide](/img/structure/B2537472.png)
![2-[[1-[3-(dimethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2537473.png)

![Methyl 3-[[5-[(2-methoxycarbonyl-1-benzothiophen-3-yl)carbamoyl]thiophene-2-carbonyl]amino]-1-benzothiophene-2-carboxylate](/img/structure/B2537477.png)

![2-(3-methylbenzyl)-4-(5-methyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione](/img/structure/B2537481.png)
![2-[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(2-hydroxyphenyl)acetamide](/img/structure/B2537483.png)


![1-({[5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)indoline](/img/structure/B2537489.png)

![5-bromo-1,2-dimethyl-1H-benzo[d]imidazole](/img/structure/B2537492.png)
![{2-[(E)-{[4-(diethylamino)phenyl]imino}methyl]phenoxy}acetic acid](/img/structure/B2537493.png)